

Application Note: Presumptive Identification of Hemoglobin Columbia Missouri by Cation-Exchange HPLC

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Compound of Interest

Compound Name: *hemoglobin Columbia Missouri*

Cat. No.: *B1178030*

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Abstract

Hemoglobin Columbia Missouri is a high-oxygen-affinity hemoglobin variant characterized by a neutral amino acid substitution (α 88[F9] Ala → Val). Due to this neutral charge change, it does not separate from the main Hemoglobin A (HbA) peak during routine cation-exchange High-Performance Liquid Chromatography (HPLC) analysis. This application note provides a protocol for the presumptive identification of **Hemoglobin Columbia Missouri** by highlighting the subtle chromatographic clues and the necessary subsequent workflow for confirmation. While direct detection by HPLC is not feasible, indirect evidence, in conjunction with clinical findings, can lead to a strong suspicion of its presence.

Introduction

High-Performance Liquid Chromatography (HPLC), particularly cation-exchange HPLC, is a cornerstone for the routine screening and quantification of hemoglobin variants. The method separates different hemoglobin species based on their charge differences. However, a significant challenge arises with electrically silent or neutral hemoglobin variants, such as **Hemoglobin Columbia Missouri**. These variants co-elute with the major HbA peak, rendering them undetectable as a distinct entity on the chromatogram.

Hemoglobin Columbia Missouri is of clinical significance as its high oxygen affinity can lead to compensatory erythrocytosis. Therefore, its identification is crucial for accurate diagnosis

and patient management. This document outlines a standard protocol for hemoglobin variant analysis using automated cation-exchange HPLC systems and provides detailed guidance on the interpretation of chromatographic data to presumptively identify the presence of a co-eluting variant like **Hemoglobin Columbia Missouri**.

Principle of the Method

Automated cation-exchange HPLC systems, such as the Bio-Rad Variant™ II or Trinity Biotech Ultra², separate hemoglobin components based on their ionic interaction with a cation-exchange column. A programmed buffer gradient with increasing ionic strength is used to elute the different hemoglobins at characteristic retention times. The eluted fractions are detected by a photometer, and the resulting chromatogram displays peaks corresponding to the various hemoglobin types. While this method provides excellent resolution for many common variants, neutral variants will not be resolved from the HbA peak.

Experimental Protocols

I. Sample Preparation

- Sample Collection: Collect whole blood specimens in EDTA-containing tubes.
- Sample Stability: Samples can be stored at 2-8°C for up to one week before analysis.
- Hemolysate Preparation: Most automated HPLC analyzers perform automated sample hemolysis. For manual preparation:
 - Mix 5 µL of whole blood with 1.0 mL of the manufacturer-provided hemolysis reagent.
 - Vortex the mixture for 10 seconds.
 - The hemolysate is now ready for injection.

II. HPLC Analysis

- Instrumentation: Bio-Rad Variant™ II Hemoglobin Testing System (or equivalent cation-exchange HPLC system).
- Column: Manufacturer-supplied cation-exchange analytical cartridge.

- Reagents: Manufacturer-specific elution buffers, calibrators, and controls.
- Chromatographic Conditions:
 - Flow Rate: As per manufacturer's program (typically 1.5 - 2.0 mL/min).
 - Gradient: A pre-programmed buffer gradient of increasing ionic strength.
 - Detection: Dual-wavelength photometer (typically 415 nm for heme and 690 nm for background correction).
 - Analysis Program: Utilize the "Beta-Thalassemia Short Program" or an equivalent program for hemoglobin variant analysis.
- Procedure:
 - Ensure the instrument has been calibrated and quality control samples have been run successfully.
 - Load the prepared patient samples into the autosampler.
 - Initiate the analysis sequence. The instrument will automatically inject the samples and generate chromatograms.

Data Presentation

The following tables summarize the expected retention times and percentages for common hemoglobin variants on a typical cation-exchange HPLC system. It is important to note that **Hemoglobin Columbia Missouri** will not have a distinct entry in this table as it co-elutes with HbA.

Table 1: Typical Retention Time Windows for Common Hemoglobin Fractions

Hemoglobin Fraction	Typical Retention Time Window (minutes)
HbF	1.00 - 1.20
HbA1c	1.50 - 1.80
HbA	2.20 - 3.20
HbA2	3.30 - 3.90
HbD	3.90 - 4.30
HbS	4.30 - 4.70
HbC	4.90 - 5.30

Note: Retention times are instrument-dependent and should be established by each laboratory.

Table 2: Quantitative Data for Common Hemoglobin Variants (Illustrative)

Genotype	HbA (%)	HbF (%)	HbA2 (%)	Variant (%)	Variant Type	Retention Time (min)
Normal Adult	95.0 - 98.0	< 2.0	2.0 - 3.5	-	-	-
Sickle Cell Trait	50.0 - 60.0	< 2.0	2.0 - 3.5	35.0 - 45.0	HbS	4.30 - 4.70
HbC Trait	55.0 - 65.0	< 2.0	2.0 - 3.5	30.0 - 40.0	HbC	4.90 - 5.30
Beta-Thalassemia Trait	> 90.0	< 5.0	> 3.5	-	-	-
Suspected Hb Columbia Missouri	~95.0 - 98.0 (includes variant)	< 2.0	2.0 - 3.5	Co-elutes with HbA	Hb Columbia Missouri	Within HbA window

Interpretation and Workflow for Presumptive Identification

The key to suspecting the presence of **Hemoglobin Columbia Missouri** lies in a multi-faceted approach that combines careful examination of the HPLC chromatogram with clinical correlation and, ultimately, confirmatory testing.

I. Chromatographic Clues (Indirect Evidence)

While a distinct peak will not be observed, the following subtle changes in the HbA peak may be indicative of a co-eluting variant:

- Peak Tailing or Fronting: The normally symmetrical HbA peak may exhibit asymmetry.
- Shouldering: A small "hump" or shoulder may appear on the leading or trailing edge of the HbA peak.
- Slight Retention Time Shift: A consistent, minor shift in the retention time of the HbA peak compared to known normal samples, although still within the established HbA window.

II. Clinical and Laboratory Correlation

A high index of suspicion for a high-oxygen-affinity hemoglobin like Columbia Missouri should be raised when:

- The patient presents with unexplained persistent erythrocytosis (elevated red blood cell count, hemoglobin, and hematocrit).
- Routine HPLC analysis returns a "normal" hemoglobin pattern.
- Oxygen affinity studies (p50 measurement) indicate a left-shifted oxygen-hemoglobin dissociation curve (i.e., high oxygen affinity).

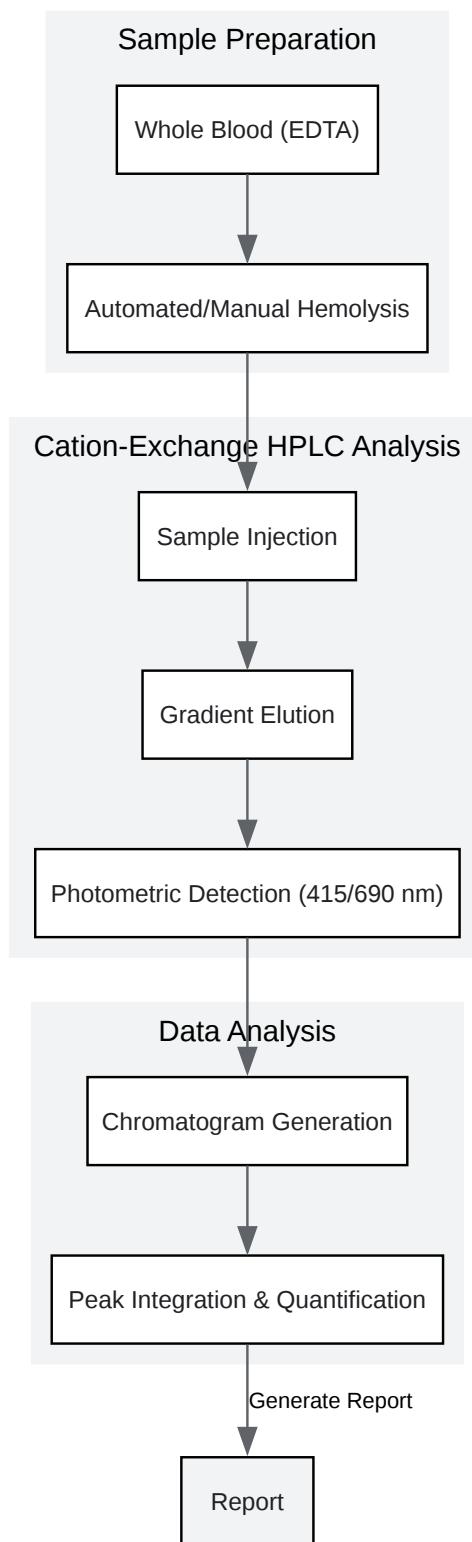
III. Confirmatory Testing

When a co-eluting variant is suspected based on the indirect evidence above, confirmatory testing is mandatory. The following methods should be employed:

- Oxygen Affinity Measurement (p50): This is a crucial functional assay. A low p50 value confirms the presence of a high-oxygen-affinity hemoglobin.
- DNA Sequencing: Analysis of the alpha-globin genes (HBA1 and HBA2) will definitively identify the specific mutation responsible for **Hemoglobin Columbia Missouri** ($\alpha 88[F9]$ Ala → Val).
- Mass Spectrometry: This technique can also be used to identify the amino acid substitution.

Mandatory Visualizations

Experimental Workflow for Hemoglobin Variant Analysis

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Caption: Workflow for Hemoglobin Analysis by HPLC.

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Caption: Presumptive ID of Co-eluting Variants.

Conclusion

The identification of **Hemoglobin Columbia Missouri** by cation-exchange HPLC presents a diagnostic challenge due to its co-elution with Hemoglobin A. A definitive diagnosis cannot be made by HPLC alone. However, by maintaining a high index of suspicion in the context of relevant clinical findings such as erythrocytosis, and by carefully scrutinizing the HPLC chromatogram for subtle abnormalities of the HbA peak, a presumptive identification can be made. This should always be followed by appropriate confirmatory testing, including oxygen affinity studies and molecular analysis, to ensure an accurate diagnosis.

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